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Cat. No.: B165575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure,

nomenclature, and physico-chemical properties of 1,4-dibromo-2-methylbenzene (CAS No:

615-59-8). It includes a detailed summary of its physical and spectroscopic data, presented in

structured tables for clarity. Furthermore, this document outlines a representative experimental

protocol for its synthesis via the Sandmeyer reaction, a common method for the preparation of

aryl halides. A generalized workflow for the spectroscopic characterization of the compound is

also provided. The guide is supplemented with visualizations of the synthetic pathway and

analytical workflow to aid in the understanding of the key processes.

Introduction
1,4-Dibromo-2-methylbenzene, also known by its common synonym 2,5-dibromotoluene, is a

disubstituted aromatic hydrocarbon. The presence of two bromine atoms on the toluene

scaffold makes it a valuable intermediate in organic synthesis. The differential reactivity of the

C-Br bonds and the influence of the methyl group on the aromatic ring's electronics allow for its

use in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals,

agrochemicals, and polymers.[1] This document serves as a technical resource for

professionals requiring detailed information on its structure, properties, and handling.
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Structure and Nomenclature
The structure of 1,4-dibromo-2-methylbenzene consists of a benzene ring substituted with two

bromine atoms at positions 1 and 4, and a methyl group at position 2.

Identifier Value

Preferred IUPAC Name 1,4-Dibromo-2-methylbenzene[2]

Synonym 2,5-Dibromotoluene[2]

CAS Number 615-59-8[2][3]

Molecular Formula C₇H₆Br₂[2][3]

Molecular Weight 249.93 g/mol [3][4][5]

SMILES CC1=C(C=CC(=C1)Br)Br[2]

InChIKey QKEZTJYRBHOKHH-UHFFFAOYSA-N[2][3]

Physico-chemical Properties
1,4-Dibromo-2-methylbenzene is a colorless to light yellow liquid or a low-melting solid at room

temperature.[4] It is generally considered to be insoluble in water but soluble in common

organic solvents such as benzene, toluene, and ethyl acetate.[1]

Property Value Reference

Physical State
Colorless to light yellow clear

liquid
[4]

Melting Point 5-6 °C (lit.) [4]

Boiling Point 135-136 °C / 35 mmHg (lit.) [4]

Density 1.815 g/mL at 25 °C (lit.) [4]

Refractive Index (n²⁰/D) 1.602 (lit.) [4]

Spectroscopic Data
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While experimental spectra for 1,4-dibromo-2-methylbenzene are not widely available in public

databases, predicted data and analysis based on its structure provide valuable information for

its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to

the three aromatic protons and the three methyl protons.

Chemical Shift (δ)
ppm (Predicted in
CDCl₃)

Multiplicity Integration Assignment

7.39 m 1H Aromatic H-5

7.37 m 1H Aromatic H-3

7.18 m 1H Aromatic H-6

2.38 s 3H Methyl (CH₃)

(Prediction Source: iChemical[4])

¹³C NMR (Expected): The carbon-13 NMR spectrum is expected to show seven distinct signals:

six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic

carbons are influenced by the bromine and methyl substituents. Carbons bonded to bromine

will appear at lower field.

Infrared (IR) Spectroscopy
The IR spectrum of 1,4-dibromo-2-methylbenzene is expected to exhibit characteristic

absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching

of the aromatic ring, and C-Br stretching.
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Wavenumber Range (cm⁻¹) Vibration Type

3100 - 3000 Aromatic C-H Stretch

3000 - 2850 Aliphatic C-H Stretch (from CH₃)

1600 - 1450 Aromatic C=C Stretch

~1050 C-Br Stretch

Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight

of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern

will be observed for the molecular ion and bromine-containing fragments. The two major

isotopes of bromine are ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Therefore,

the mass spectrum will show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of

1:2:1.

Experimental Protocols
Synthesis of 1,4-Dibromo-2-methylbenzene via
Sandmeyer Reaction
This protocol describes a representative synthesis of 1,4-dibromo-2-methylbenzene from 2,5-

dibromoaniline through a diazotization reaction followed by a copper(I) bromide-mediated

Sandmeyer reaction.[6][7][8]

Materials:

2,5-Dibromoaniline

Sodium nitrite (NaNO₂)

Hydrobromic acid (HBr, 48%)

Copper(I) bromide (CuBr)

Deionized water
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Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Diazotization: In a flask, dissolve 2,5-dibromoaniline in an aqueous solution of hydrobromic

acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution.

Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium

salt is indicated by a change in the color of the solution. The reaction is complete when a

slight excess of nitrous acid is detected with starch-iodide paper.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in

hydrobromic acid.

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous

stirring. The addition will result in the evolution of nitrogen gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat gently (e.g., to 50-60 °C) for a short period to ensure the complete decomposition

of the diazonium salt.

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether.

Wash the combined organic layers with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.
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Purify the crude 1,4-dibromo-2-methylbenzene by vacuum distillation or column

chromatography.

General Protocol for Spectroscopic Analysis
NMR Sample Preparation:

Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or

higher).

IR Spectroscopy (Thin Film Method):

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via direct

injection or after separation by gas chromatography (GC-MS).

Acquire the mass spectrum in the desired mass range.

Visualizations
Synthetic Pathway
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Step 1: Diazotization

Step 2: Sandmeyer Reaction

2,5-Dibromoaniline

2,5-Dibromobenzenediazonium Bromide

NaNO₂, HBr
0-5 °C

1,4-Dibromo-2-methylbenzene

CuBr, Δ
(-N₂)

Click to download full resolution via product page

Caption: Synthetic pathway for 1,4-dibromo-2-methylbenzene via Sandmeyer reaction.

Analytical Workflow

Purified Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Structural Elucidation

Click to download full resolution via product page
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Caption: General workflow for spectroscopic analysis of 1,4-dibromo-2-methylbenzene.

Conclusion
1,4-Dibromo-2-methylbenzene is a key chemical intermediate with well-defined physical and

structural properties. This guide provides essential technical data and standardized protocols to

support its synthesis, characterization, and application in research and development. The

provided synthetic route and analytical workflow offer a practical framework for professionals

working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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